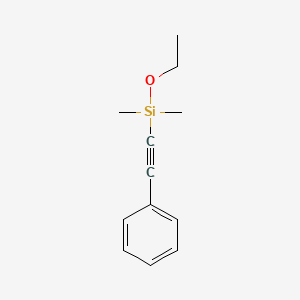

Ethoxy(dimethyl)(phenylethynyl)silane

Description

Ethoxy(dimethyl)(phenylethynyl)silane (C${10}$H${14}$OSi) is an organosilicon compound featuring a silicon atom bonded to three distinct groups: an ethoxy (–OCH$2$CH$3$), two methyl (–CH$3$), and a phenylethynyl (–C≡C–C$6$H$_5$) moiety. The ethoxy group confers hydrolytic reactivity, making it a candidate for sol-gel processes and coupling applications, while the phenylethynyl group enhances thermal stability and enables crosslinking in polymer matrices .

Properties

CAS No. |

146139-33-5 |

|---|---|

Molecular Formula |

C12H16OSi |

Molecular Weight |

204.34 g/mol |

IUPAC Name |

ethoxy-dimethyl-(2-phenylethynyl)silane |

InChI |

InChI=1S/C12H16OSi/c1-4-13-14(2,3)11-10-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 |

InChI Key |

TUDIACMDNGJYKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C)(C)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxy(dimethyl)(phenylethynyl)silane can be synthesized through several methods. One common approach involves the reaction of phenylethynyl lithium with dimethylchlorosilane, followed by the addition of ethanol to introduce the ethoxy group. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethoxy(dimethyl)(phenylethynyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents.

Major Products:

Oxidation: Silanol or siloxane derivatives.

Reduction: Silane derivatives.

Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

Chemical Properties and Structure

Ethoxy(dimethyl)(phenylethynyl)silane features a unique molecular structure that includes an ethoxy group, two methyl groups, and a phenylethynyl moiety attached to a silicon atom. Its molecular formula is with a molecular weight of approximately 210.32 g/mol. This structure contributes to its reactivity and versatility in various chemical applications.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is particularly useful in the synthesis of alkynylsilanes, which are important intermediates in the production of pharmaceuticals and agrochemicals. The compound can participate in various reactions, including:

- Sonogashira Coupling : This reaction involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst, leading to the formation of substituted alkynes. This compound can be used as a reactant to introduce phenylethynyl groups into organic molecules, enhancing their biological activity .

- Dehydrogenative Cross-Coupling : A method where terminal acetylenes react with hydrosilanes to form silylacetylenes. This compound can be synthesized through this process, providing high yields and enabling further functionalization .

Materials Science

In materials science, this compound is utilized for its ability to modify surfaces and enhance material properties:

- Surface Modification : The compound acts as a silane coupling agent that can modify inorganic surfaces (e.g., glass, metals) to improve their compatibility with organic materials. This is crucial for applications such as coatings and adhesives where enhanced adhesion between different materials is required .

- Biocompatibility : this compound has been explored for grafting hydrophilic polymers onto surfaces to create biocompatible interfaces. This application is particularly relevant in biomedical devices where reducing protein adsorption is vital for performance .

Case Studies

Several studies highlight the practical applications of this compound:

- Case Study 1: Synthesis of Bioactive Compounds : In research focused on developing g-secretase inhibitors, this compound was employed as a key intermediate in synthesizing compounds that exhibit significant biological activity against Alzheimer's disease .

- Case Study 2: Surface Functionalization : A study demonstrated the effectiveness of this compound in modifying stainless steel surfaces to enhance their hydrophilicity and biocompatibility, making them suitable for use in medical applications such as stents .

Mechanism of Action

The mechanism of action of ethoxy(dimethyl)(phenylethynyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethoxy group can undergo hydrolysis to form silanol, which can further condense to form siloxane bonds. The phenylethynyl group provides a site for further functionalization, allowing the compound to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Performance in Composites

- This compound’s hybrid structure combines the coupling efficiency of ethoxy groups (enhancing polymer-filler adhesion ) with the thermal resilience of phenylethynyl moieties.

- Compared to methyl-di(phenylethynyl)silane blends (used in bismaleimide composites ), the ethoxy variant may improve solubility in polar solvents, facilitating processing.

Research Findings and Data

Thermal Degradation Studies

- Methyl-di(phenylethynyl)silane : Decomposition onset at 380°C, char yield >60% at 800°C under nitrogen .

- TPES : Degradation begins at 420°C, with 70% char retention, ideal for aerospace composites .

- This compound : Estimated decomposition ~300–350°C, bridging gap between hydrolytic activity and thermal performance.

Hydrolysis Kinetics

| Compound | Hydrolysis Rate (Relative) | Conditions |

|---|---|---|

| Chloro(dimethyl)(phenylethynyl)silane | Fast (minutes) | Ambient, aqueous |

| This compound | Moderate (hours) | Acid/Base catalyst |

| Triethyl(phenylethynyl)silane | Slow (days) | Harsh conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.